molecular formula C10H12FNO2 B13061188 2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid

2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid

Cat. No.: B13061188
M. Wt: 197.21 g/mol
InChI Key: YKIIBOPCJFXDDW-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid is a fluorinated derivative of branched-chain carboxylic acids, combining a pyridine ring substituted with fluorine at the 3-position and a 3-methylbutanoic acid moiety.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)-3-methylbutanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6(2)9(10(13)14)7-3-4-12-5-8(7)11/h3-6,9H,1-2H3,(H,13,14)

InChI Key

YKIIBOPCJFXDDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=NC=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of the butanoic acid side chain. One common method involves the nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent such as tetrabutylammonium fluoride. The resulting fluoropyridine can then be coupled with a butanoic acid derivative under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s fluorinated pyridine ring can interact with biological targets, making it useful in the design of pharmaceuticals and agrochemicals.

    Industry: The compound’s unique properties make it valuable in the production of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing effect of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to specific interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

3-Methylbutanoic Acid (Isovaleric Acid)

  • Structure : Straight-chain carboxylic acid with a methyl branch at the 3-position.
  • Role : A common flavor compound in dairy products (e.g., cheeses) and a metabolite in human physiology .
  • highlights that 3-methylbutanoic acid is the predominant isomer over 2-methylbutanoic acid in metabolic studies, emphasizing the importance of substituent position .

2-(3-Methylpyridin-4-yl)butanoic Acid

  • Structure: Features a pyridine ring with a methyl group at the 3-position, linked to a butanoic acid chain (CAS: 1525722-40-0) .
  • Molecular Weight : 179.22 g/mol.
  • The butanoic acid chain (vs. 3-methylbutanoic acid) lacks branching, which may alter steric effects in molecular interactions.

Carboxamide Derivatives (e.g., 2CA3MBA)

  • Structure: 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid .
  • Role : Investigated for pharmaceutical applications due to carboxamide functionalities.
  • Key Differences :
    • The benzoyl-carboxamide group introduces bulkier substituents compared to the fluoropyridinyl group, likely affecting solubility and metabolic stability.
    • The absence of fluorine reduces electronic effects critical for binding affinity in receptor-ligand interactions.

Research Implications and Findings

  • Fluorine Effects : The electronegative fluorine atom in the target compound likely enhances carboxylic acid acidity (lower pKa) compared to methyl-substituted analogs, improving hydrogen-bonding interactions in biological systems .
  • Metabolic Stability: Fluorination may reduce oxidative metabolism, as seen in synthetic cannabinoid studies, extending half-life compared to non-fluorinated derivatives .
  • This is critical in differentiating isomers, as noted in .

Biological Activity

2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid, a compound characterized by its unique fluorinated pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings concerning its biological properties, including inhibition studies, structure-activity relationships (SAR), and case studies demonstrating its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}FNO2_2
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 1564593-40-3

The presence of the fluorine atom in the pyridine ring is significant as it influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity
    • In vitro studies have shown that the compound demonstrates antibacterial properties against several strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate a promising potential for development as an antimicrobial agent .
  • Antiproliferative Effects
    • The compound has been evaluated for its antiproliferative effects on cancer cell lines. Notably, it showed significant activity against HeLa cells with an IC50_{50} value indicating effective inhibition of cell growth .

Structure-Activity Relationship (SAR)

The introduction of fluorine into the structure has been correlated with enhanced biological activity. A comparative analysis of derivatives suggests that modifications at specific positions on the aromatic ring can lead to varying degrees of potency:

Compound VariationPosition of ModificationBiological Activity (IC50_{50} or MIC)
This compoundN/AAntibacterial against E. coli (MIC = 62.5 µg/mL)
Trifluoromethyl derivativeMeta positionDecreased activity significantly
Non-fluorinated derivativePara positionLower potency compared to fluorinated variants

This table illustrates how subtle changes in molecular structure can dramatically affect biological outcomes.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various compounds, this compound was tested against resistant strains of Staphylococcus aureus. The results indicated that this compound could inhibit bacterial growth effectively, suggesting its potential role as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on the antiproliferative effects of the compound on human cancer cell lines, including HeLa and A549. The results demonstrated a dose-dependent response, with significant inhibition observed at concentrations as low as 50 µM, highlighting its potential for further development in cancer therapeutics .

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